molecular formula C12H12BrIN2O2 B14773954 tert-Butyl 5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

tert-Butyl 5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Cat. No.: B14773954
M. Wt: 423.04 g/mol
InChI Key: DLPHYGLCAAKCJB-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is a halogenated heterocyclic compound It is characterized by the presence of bromine and iodine atoms attached to a pyrrolo[2,3-c]pyridine ring system, with a tert-butyl ester group at the carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves halogenation reactions. One common method includes the bromination and iodination of a pyrrolo[2,3-c]pyridine precursor. The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

tert-Butyl 5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of halogen atoms may influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
  • tert-Butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
  • tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Uniqueness

tert-Butyl 5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is unique due to the specific positioning of the bromine and iodine atoms on the pyrrolo[2,3-c]pyridine ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H12BrIN2O2

Molecular Weight

423.04 g/mol

IUPAC Name

tert-butyl 5-bromo-3-iodopyrrolo[2,3-c]pyridine-1-carboxylate

InChI

InChI=1S/C12H12BrIN2O2/c1-12(2,3)18-11(17)16-6-8(14)7-4-10(13)15-5-9(7)16/h4-6H,1-3H3

InChI Key

DLPHYGLCAAKCJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC(=NC=C21)Br)I

Origin of Product

United States

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